Antitumor agent-113
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Overview
Description
Antitumor agent-113 is a compound known for its cytotoxic effects on A549 cells, with an IC50 value of 46.60 μM. It induces apoptosis, making it a promising candidate for research in non-small cell lung cancer . This compound is part of a broader class of antitumor agents that target cancer cells, aiming to inhibit their growth and proliferation.
Preparation Methods
The synthesis of antitumor agent-113 involves several steps, including the introduction of specific functional groups that enhance its cytotoxic properties. The exact synthetic routes and reaction conditions are proprietary and not widely published. industrial production methods typically involve multi-step organic synthesis, purification, and characterization processes to ensure the compound’s efficacy and safety .
Chemical Reactions Analysis
Antitumor agent-113 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions are derivatives of this compound with varying degrees of cytotoxicity and specificity .
Scientific Research Applications
Antitumor agent-113 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of antitumor agents.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for non-small cell lung cancer and other types of cancer.
Industry: Utilized in the development of new anticancer drugs and formulations
Mechanism of Action
The mechanism of action of antitumor agent-113 involves the induction of apoptosis in cancer cells. This process is mediated through the activation of specific molecular pathways, including the inhibition of Akt, a protein kinase involved in cell survival and proliferation. By inhibiting Akt, this compound triggers a cascade of events leading to programmed cell death, thereby reducing the viability of cancer cells .
Comparison with Similar Compounds
Antitumor agent-113 is unique in its specific targeting of Akt and its potent cytotoxic effects on A549 cells. Similar compounds include:
Doxorubicin: A widely used chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II.
Paclitaxel: A compound that stabilizes microtubules and prevents their disassembly, leading to cell cycle arrest.
Cisplatin: A platinum-based drug that forms DNA crosslinks, inhibiting DNA replication and transcription.
Each of these compounds has distinct mechanisms of action and therapeutic applications, but this compound stands out for its specific inhibition of Akt and its potential use in non-small cell lung cancer research .
Properties
Molecular Formula |
C21H22ClN5O2S |
---|---|
Molecular Weight |
444.0 g/mol |
IUPAC Name |
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-[(E)-[4-(4-methylpiperazin-1-yl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C21H22ClN5O2S/c1-26-8-10-27(11-9-26)17-5-2-15(3-6-17)13-23-25-20(28)14-30-21-24-18-12-16(22)4-7-19(18)29-21/h2-7,12-13H,8-11,14H2,1H3,(H,25,28)/b23-13+ |
InChI Key |
QFDQSIQSIJCJBJ-YDZHTSKRSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC4=C(O3)C=CC(=C4)Cl |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C=NNC(=O)CSC3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.